molecular formula C19H24N2O5S B2765397 ethyl 1-((4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)sulfonyl)piperidine-4-carboxylate CAS No. 903358-91-8

ethyl 1-((4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)sulfonyl)piperidine-4-carboxylate

Cat. No.: B2765397
CAS No.: 903358-91-8
M. Wt: 392.47
InChI Key: GOPHOBIVDBRXTD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 1-((4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)sulfonyl)piperidine-4-carboxylate is an intriguing compound with a complex structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 1-((4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)sulfonyl)piperidine-4-carboxylate typically involves multi-step processes. It begins with the preparation of the core pyrroloquinoline structure, followed by the introduction of the sulfonyl and piperidine groups. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch processes, utilizing optimized reaction conditions to maximize efficiency. Methods such as high-pressure liquid chromatography (HPLC) may be employed for purification, ensuring the final product meets the required standards for further applications.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-((4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)sulfonyl)piperidine-4-carboxylate can undergo various chemical reactions, including:

  • Oxidation: : The compound can be oxidized under controlled conditions to modify its functional groups.

  • Reduction: : Reduction reactions may be utilized to alter the oxidation state of the compound, affecting its reactivity.

  • Substitution: : Nucleophilic and electrophilic substitution reactions can introduce new functional groups, tailoring the compound for specific applications.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various acids or bases to facilitate substitution reactions. Reaction conditions must be carefully optimized to achieve the desired outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different quinoline derivatives, while substitution reactions can produce a wide array of functionalized compounds.

Scientific Research Applications

Ethyl 1-((4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)sulfonyl)piperidine-4-carboxylate finds applications in multiple scientific domains:

  • Chemistry: : Used as an intermediate in the synthesis of more complex organic molecules.

  • Biology: : Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

  • Medicine: : Investigated for its potential therapeutic properties, such as anti-inflammatory, anti-cancer, and neuroprotective effects.

  • Industry: : Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The exact mechanism by which this compound exerts its effects can vary depending on its application. Generally, it may interact with specific molecular targets, such as enzymes or receptors, modulating their activity. The compound's unique structure allows it to engage in diverse interactions, influencing various biochemical pathways.

Comparison with Similar Compounds

When compared to similar compounds, ethyl 1-((4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)sulfonyl)piperidine-4-carboxylate stands out due to its unique structural features and reactivity. Similar compounds may include:

  • Ethyl 1-((2-oxo-2,3-dihydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)sulfonyl)piperidine-4-carboxylate

  • Ethyl 1-((4-oxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)sulfonyl)piperidine-4-carboxylate

Properties

IUPAC Name

ethyl 1-[(11-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-6-yl)sulfonyl]piperidine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2O5S/c1-2-26-19(23)13-5-8-20(9-6-13)27(24,25)16-11-14-3-4-17(22)21-10-7-15(12-16)18(14)21/h11-13H,2-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOPHOBIVDBRXTD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCN(CC1)S(=O)(=O)C2=CC3=C4C(=C2)CCN4C(=O)CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.